molecular formula C14H20N2O B246436 N-phenyl-3-(1-piperidinyl)propanamide

N-phenyl-3-(1-piperidinyl)propanamide

Cat. No.: B246436
M. Wt: 232.32 g/mol
InChI Key: VQQGOXHLQOBMRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenyl-3-(1-piperidinyl)propanamide is a synthetic compound characterized by a propanamide backbone with a phenyl group attached to the amide nitrogen and a piperidine ring at the 3-position. This structure is central to its pharmacological profile as a selective kappa opioid receptor (KOR) antagonist . Research highlights its sub-nanomolar potency for KOR, with high selectivity over mu (MOR) and delta (DOR) opioid receptors, making it a candidate for treating conditions like addiction, depression, and stress-related disorders .

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

N-phenyl-3-piperidin-1-ylpropanamide

InChI

InChI=1S/C14H20N2O/c17-14(15-13-7-3-1-4-8-13)9-12-16-10-5-2-6-11-16/h1,3-4,7-8H,2,5-6,9-12H2,(H,15,17)

InChI Key

VQQGOXHLQOBMRC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(=O)NC2=CC=CC=C2

Canonical SMILES

C1CCN(CC1)CCC(=O)NC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Fentanyl-Related Analogs (Mu Opioid Receptor Agonists)

Fentanyl analogs, such as N-(1-phenylpyrazolyl)-N-(1-phenylalkyl-4-piperidyl)propanamides , share structural similarities with N-phenyl-3-(1-piperidinyl)propanamide, including the propanamide core and piperidine substituents. However, these analogs are optimized for mu-opioid receptor agonism , resulting in potent analgesic effects. Key differences include:

  • N-substituents : Fentanyl derivatives often feature 4-piperidinyl groups with arylalkyl chains (e.g., phenethyl), enhancing MOR binding .
  • Pharmacological activity : Unlike the KOR antagonism of N-phenyl-3-(1-piperidinyl)propanamide, fentanyl analogs exhibit 50–100x higher MOR affinity than KOR, leading to respiratory depression and addiction risks .

Table 1: Comparison with Fentanyl Analogs

Compound Key Structural Features Primary Target Potency (Ki, nM) Selectivity (vs. KOR/MOR) Therapeutic Use
N-phenyl-3-(1-piperidinyl)propanamide Phenyl, piperidine at C3 KOR antagonist 0.2–0.5 >1000x over MOR/DOR Addiction, depression
Fentanyl Phenethyl-4-piperidinyl, N-phenyl MOR agonist 0.1–1.0 50–100x MOR over KOR Analgesia (acute pain)

Kappa Opioid Receptor Antagonists

N-phenyl-3-(1-piperidinyl)propanamide belongs to a class of 7α-amidomorphans, which are bicyclic derivatives with high KOR selectivity. Notable analogs include:

  • KAA-1: Features a bicyclo[3.3.1]nonane core and 3-hydroxyphenyl group, achieving sub-nanomolar KOR potency (Ki = 0.2 nM) and >1000x selectivity over MOR/DOR .
  • MTHQ (5n): Incorporates a 3,4-dihydroisoquinoline substituent, enhancing metabolic stability while retaining KOR antagonism (Ki = 0.3 nM) .

Structural Modifications Impacting Activity :

  • Bicyclic frameworks : Improve receptor binding and selectivity.
  • N-substituents : Polar groups (e.g., hydroxyphenyl) enhance solubility and reduce off-target effects .

Propanamide Derivatives with Varied Substituents

Minor structural changes significantly alter pharmacological properties:

N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide
  • Modification : Methoxymethyl group on the piperidine ring.
N-Methyl-3-(1-piperidinyl)propanamide Oxalate
  • Modification : Methyl group replaces phenyl at the amide nitrogen.
  • Impact : Loss of KOR activity due to reduced aromatic interactions with the receptor .
N-(3,5-Dimethylphenyl)-3-(1-piperidinyl)propanamide
  • Modification : 3,5-Dimethylphenyl group at the amide nitrogen.
  • Impact : Enhanced lipophilicity may improve blood-brain barrier penetration but reduces selectivity .

Table 2: Substituent Effects on Propanamide Derivatives

Compound Substituent Variation Key Pharmacological Change
N-phenyl-3-(1-piperidinyl)propanamide None (reference) High KOR potency/selectivity
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Ph Methoxymethyl on piperidine Improved solubility
N-Methyl-3-(1-piperidinyl)propanamide Methyl instead of phenyl Loss of KOR activity
N-(3,5-Dimethylphenyl)-3-(1-piperidinyl)propanamide 3,5-Dimethylphenyl Increased lipophilicity

Key Research Findings and Implications

  • Selectivity Mechanism : The phenyl group in N-phenyl-3-(1-piperidinyl)propanamide is critical for KOR binding, while piperidine orientation prevents MOR/DOR interactions .
  • Therapeutic Potential: KOR antagonists like N-phenyl-3-(1-piperidinyl)propanamide show promise in non-addictive therapies, contrasting with addictive MOR agonists like fentanyl .
  • Structural Insights : Bicyclic morphan frameworks and polar substituents optimize pharmacokinetics without compromising potency .

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